molecular formula C13H11NO B8493583 4-(Isoquinolin-4-yl)but-3-yn-1-ol

4-(Isoquinolin-4-yl)but-3-yn-1-ol

Cat. No.: B8493583
M. Wt: 197.23 g/mol
InChI Key: ZVYJJUGYMFBBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isoquinolin-4-yl)but-3-yn-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-4-yl)but-3-yn-1-ol typically involves the coupling of isoquinoline derivatives with alkynes. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoisoquinoline with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Isoquinolin-4-yl)but-3-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinol: Another isoquinoline derivative with similar structural features.

    4-Isoquinolineboronic acid: Used in various chemical reactions and has similar reactivity.

    4-(Isoquinolin-4-yl)benzoic acid: Shares the isoquinoline core structure .

Uniqueness

4-(Isoquinolin-4-yl)but-3-yn-1-ol is unique due to its butyn-1-ol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-isoquinolin-4-ylbut-3-yn-1-ol

InChI

InChI=1S/C13H11NO/c15-8-4-3-6-12-10-14-9-11-5-1-2-7-13(11)12/h1-2,5,7,9-10,15H,4,8H2

InChI Key

ZVYJJUGYMFBBJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an inert atmosphere, 0.268 g of bis(triphenylphosphine) palladium dichloride and 0.072 g of cuprous iodide was added with stirring to a deoxygenated solution of 5 g of 4-bromoisoquinoline. 3.02 g of 3-butyn-1-ol and 10 mL of triethylamine in 20 mL of dichloromethane. The reaction was stirred at room temperature for 1 hour and then at reflux for 18 hours. The cooled mixture was filtered and the filtrate was washed with water. The dried (Na2SO4) organic phase was concentrated in vacuo and the residual oil was purified by HPLC (ethyl acetate-toluene; 2:3) to yield 3.4 g of 4-(4-isoquinolinyl)-3-butyn-1-ol as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
0.072 g
Type
reactant
Reaction Step Five
Name
bis(triphenylphosphine) palladium dichloride
Quantity
0.268 g
Type
catalyst
Reaction Step Five

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